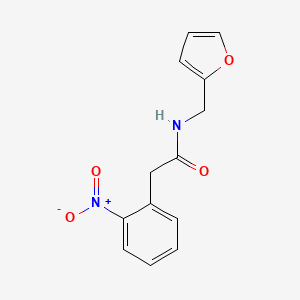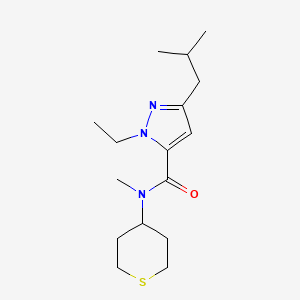![molecular formula C16H23N3S B5683849 2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5683849.png)
2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione, also known as DMPT, is a sulfur-containing compound that has been widely used in various fields of scientific research. DMPT has been found to have unique chemical properties that make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of 2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is not fully understood, but it has been found to modulate the expression of genes involved in growth and development, as well as immune function. 2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione has also been found to activate the mTOR signaling pathway, which is involved in the regulation of protein synthesis and cell growth.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione has been found to have a variety of biochemical and physiological effects, including increasing feed intake and growth rate in livestock, improving the immune function of aquatic animals, and enhancing plant growth and stress tolerance. 2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione has also been found to have anti-inflammatory and analgesic effects in animal models, as well as neuroprotective effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione has several advantages for use in lab experiments, including its stability and solubility in water, as well as its ability to modulate gene expression and activate the mTOR signaling pathway. However, 2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione also has limitations, including its potential toxicity and the need for careful handling and disposal of hazardous chemicals during synthesis.
Orientations Futures
There are several future directions for 2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione research, including investigating its potential therapeutic applications in humans, exploring its effects on the gut microbiome, and determining its mechanism of action at the molecular level. Additionally, further research is needed to assess the potential risks and benefits of using 2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione in livestock and aquaculture production, as well as its impact on the environment.
Méthodes De Synthèse
2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione can be synthesized using a variety of methods, including the reaction of 2,3-dimethylbenzaldehyde with methylamine and thiourea, or the reaction of 2,3-dimethylbenzaldehyde with methylamine and ammonium thiocyanate. The synthesis of 2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione involves the use of hazardous chemicals, and should be carried out by experienced professionals in a well-equipped laboratory.
Applications De Recherche Scientifique
2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione has been used in a variety of scientific research applications, including as a feed additive for livestock, a growth promoter for aquatic animals, and a biostimulant for plants. 2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione has also been found to have potential therapeutic applications, including as an anti-inflammatory agent, an analgesic, and a neuroprotective agent.
Propriétés
IUPAC Name |
2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c1-11-7-9-16(10-8-11)17-15(20)19(18-16)14-6-4-5-12(2)13(14)3/h4-6,11,18H,7-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHKUKNUNQCTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)NC(=S)N(N2)C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)



![8-[(isopropylthio)acetyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683790.png)

![3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5683797.png)
![(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5683805.png)
![(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5683808.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5683811.png)

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-4-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5683823.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5683827.png)
![3-{4-methyl-5-[(2-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683833.png)